Cas no 77914-22-8 (2-(4-hydroxy-3-nitrophenyl)butanoic acid)

2-(4-hydroxy-3-nitrophenyl)butanoic acid 化学的及び物理的性質
名前と識別子
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- 2-(4-hydroxy-3-nitrophenyl)butanoic acid
- EN300-1865530
- 77914-22-8
- SCHEMBL15541603
-
- インチ: 1S/C10H11NO5/c1-2-7(10(13)14)6-3-4-9(12)8(5-6)11(15)16/h3-5,7,12H,2H2,1H3,(H,13,14)
- InChIKey: PWSAEPCSFKMBBD-UHFFFAOYSA-N
- SMILES: OC(C(C1C=CC(=C(C=1)[N+](=O)[O-])O)CC)=O
計算された属性
- 精确分子量: 225.06372245g/mol
- 同位素质量: 225.06372245g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 275
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.4
- トポロジー分子極性表面積: 103Ų
2-(4-hydroxy-3-nitrophenyl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1865530-2.5g |
2-(4-hydroxy-3-nitrophenyl)butanoic acid |
77914-22-8 | 2.5g |
$2127.0 | 2023-09-18 | ||
Enamine | EN300-1865530-0.25g |
2-(4-hydroxy-3-nitrophenyl)butanoic acid |
77914-22-8 | 0.25g |
$999.0 | 2023-09-18 | ||
Enamine | EN300-1865530-0.5g |
2-(4-hydroxy-3-nitrophenyl)butanoic acid |
77914-22-8 | 0.5g |
$1043.0 | 2023-09-18 | ||
Enamine | EN300-1865530-5g |
2-(4-hydroxy-3-nitrophenyl)butanoic acid |
77914-22-8 | 5g |
$3147.0 | 2023-09-18 | ||
Enamine | EN300-1865530-10g |
2-(4-hydroxy-3-nitrophenyl)butanoic acid |
77914-22-8 | 10g |
$4667.0 | 2023-09-18 | ||
Enamine | EN300-1865530-10.0g |
2-(4-hydroxy-3-nitrophenyl)butanoic acid |
77914-22-8 | 10g |
$4667.0 | 2023-06-01 | ||
Enamine | EN300-1865530-0.05g |
2-(4-hydroxy-3-nitrophenyl)butanoic acid |
77914-22-8 | 0.05g |
$912.0 | 2023-09-18 | ||
Enamine | EN300-1865530-1g |
2-(4-hydroxy-3-nitrophenyl)butanoic acid |
77914-22-8 | 1g |
$1086.0 | 2023-09-18 | ||
Enamine | EN300-1865530-1.0g |
2-(4-hydroxy-3-nitrophenyl)butanoic acid |
77914-22-8 | 1g |
$1086.0 | 2023-06-01 | ||
Enamine | EN300-1865530-5.0g |
2-(4-hydroxy-3-nitrophenyl)butanoic acid |
77914-22-8 | 5g |
$3147.0 | 2023-06-01 |
2-(4-hydroxy-3-nitrophenyl)butanoic acid 関連文献
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1. Book reviews
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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10. Caper tea
2-(4-hydroxy-3-nitrophenyl)butanoic acidに関する追加情報
Compound CAS No. 77914-22-8: 2-(4-Hydroxy-3-Nitrophenyl)Butanoic Acid
The compound with CAS No. 77914-22-8, commonly referred to as 2-(4-hydroxy-3-nitrophenyl)butanoic acid, is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its hydroxy and nitro substituents on the aromatic ring, which contribute to its distinctive chemical properties and potential biological activities.
Recent studies have highlighted the importance of 2-(4-hydroxy-3-nitrophenyl)butanoic acid in drug discovery, particularly in the development of novel therapeutic agents. The presence of the butanoic acid moiety enhances its solubility and bioavailability, making it a promising candidate for various pharmacological applications. Researchers have explored its potential as an anti-inflammatory agent, given its ability to modulate key inflammatory pathways.
One of the most intriguing aspects of this compound is its ability to interact with cellular signaling pathways. Studies have demonstrated that 2-(4-hydroxy-3-nitrophenyl)butanoic acid can influence the activity of protein kinases, which are critical in regulating cell growth and survival. This property has led to investigations into its role in cancer therapy, where modulation of these pathways could potentially inhibit tumor progression.
In addition to its pharmacological applications, 2-(4-hydroxy-3-nitrophenyl)butanoic acid has also been studied for its environmental impact. Research indicates that this compound exhibits biodegradability under specific conditions, which is a crucial factor in assessing its ecological safety. Understanding its degradation pathways is essential for ensuring sustainable practices in chemical manufacturing and disposal.
The synthesis of 2-(4-hydroxy-3-nitrophenyl)butanoic acid involves a multi-step process that combines aromatic substitution reactions with carboxylation techniques. Recent advancements in catalytic methods have improved the efficiency and yield of this synthesis, making it more accessible for large-scale production. These improvements are particularly relevant for industries focused on pharmaceuticals and agrochemicals.
Moreover, computational chemistry has played a pivotal role in elucidating the structural properties of this compound. Advanced molecular modeling techniques have provided insights into its electronic structure and reactivity, enabling researchers to predict its behavior in various chemical environments. Such computational studies are invaluable for optimizing synthesis routes and predicting biological activity.
Another area of interest is the stereochemistry of 2-(4-hydroxy-3-nitrophenyl)butanoic acid. The compound's chiral centers influence its pharmacokinetic properties, which are critical for drug design. Recent research has explored the enantiomeric separation of this compound using chromatographic techniques, highlighting its potential for developing enantioselective drugs with enhanced efficacy and reduced side effects.
In conclusion, 2-(4-hydroxy-3-nitrophenyl)butanoic acid (CAS No. 77914-22-8) is a versatile compound with significant implications across multiple scientific disciplines. Its unique chemical structure, combined with recent advancements in synthesis and computational methods, positions it as a valuable tool in drug discovery and environmental chemistry. Continued research into its properties will undoubtedly unlock new applications and contribute to scientific progress.
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